molecular formula C20H28N4O B2414073 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone CAS No. 1286726-08-6

1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2414073
CAS No.: 1286726-08-6
M. Wt: 340.471
InChI Key: AAWITIRMBZWQRK-UHFFFAOYSA-N
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Description

1-(4-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethyl)piperazin-1-yl)-2-(m-Tolyl)Ethanone is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with an appropriate amine to form the pyrazole-based ligand. Subsequent steps may include alkylation reactions to introduce the piperazine and tolyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

  • Biology: The compound may have biological activity, making it a candidate for drug development or as a tool in biochemical studies.

  • Medicine: Potential therapeutic applications could be explored, particularly in areas such as anti-inflammatory or anticancer treatments.

  • Industry: It may be used in the synthesis of other chemical compounds or as an intermediate in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • Pyrazole-based ligands: These compounds share the pyrazole ring structure and are used in similar applications, such as catalysis and drug development.

  • Piperazine derivatives: Compounds containing the piperazine ring are often used in pharmaceuticals and as intermediates in chemical synthesis.

Uniqueness: 1-(4-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethyl)piperazin-1-yl)-2-(m-Tolyl)Ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-16-5-4-6-19(13-16)15-20(25)23-10-7-22(8-11-23)9-12-24-18(3)14-17(2)21-24/h4-6,13-14H,7-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWITIRMBZWQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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